(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14615639
InChI: InChI=1S/C19H23N5O2S/c1-13(20-7-8-23-9-11-26-12-10-23)17-14(2)22-24(18(17)25)19-21-15-5-3-4-6-16(15)27-19/h3-6,22H,7-12H2,1-2H3
SMILES:
Molecular Formula: C19H23N5O2S
Molecular Weight: 385.5 g/mol

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC14615639

Molecular Formula: C19H23N5O2S

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C19H23N5O2S
Molecular Weight 385.5 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-1H-pyrazol-3-one
Standard InChI InChI=1S/C19H23N5O2S/c1-13(20-7-8-23-9-11-26-12-10-23)17-14(2)22-24(18(17)25)19-21-15-5-3-4-6-16(15)27-19/h3-6,22H,7-12H2,1-2H3
Standard InChI Key UYTQVOHMWBPCHM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCN4CCOCC4)C

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a pyrazol-3-one core substituted at the 2-position with a benzothiazole group and at the 4-position with a methyl group and a morpholine-containing ethylideneamine side chain. The Z-configuration at the 4-ethylidene moiety is critical for spatial orientation and intermolecular interactions.

Molecular Formula: C₁₉H₂₃N₅O₂S
Molecular Weight: 385.5 g/mol.

Key Functional Groups

  • Benzothiazole: A bicyclic aromatic system known for antimicrobial and anticancer properties .

  • Pyrazol-3-one: A five-membered ring with a ketone group, often associated with anti-inflammatory activity .

  • Morpholine: A six-membered oxygen- and nitrogen-containing heterocycle that enhances solubility and bioavailability .

Synthesis and Characterization

Analytical Characterization

  • Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy would confirm N-H (≈3200 cm⁻¹), C=O (≈1700 cm⁻¹), and C-S (≈690 cm⁻¹) stretches .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expected signals include δ 2.5–3.5 ppm (morpholine CH₂), δ 6.8–8.1 ppm (benzothiazole aromatic protons), and δ 1.8–2.2 ppm (methyl groups) .

    • ¹³C NMR: Peaks for carbonyl (≈160 ppm), benzothiazole carbons (≈120–150 ppm), and morpholine carbons (≈45–65 ppm) .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight385.5 g/mol
SolubilityLikely polar aprotic solvents (DMF, DMSO)Inferred
Melting PointNot reported
StabilitySensitive to hydrolysis (amide bonds)Analogous

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesObserved Activity
Target CompoundMorpholine-ethylidene side chainHypothesized kinase inhibition
2-(Benzothiazol-2-ylthio)pyrazolesThioether linkageAntibacterial
Morazone hydrochloridePhenyl-morpholine substitutionAnalgesic

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Target Identification: Use computational docking to predict protein targets (e.g., kinases, microbial enzymes).

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